A Technical Guide to the Structural Elucidaion of 6-fluoro-3-(piperidin-4-yl)-1H-indole
A Technical Guide to the Structural Elucidaion of 6-fluoro-3-(piperidin-4-yl)-1H-indole
This guide provides an in-depth technical overview of the methodologies and analytical reasoning employed in the definitive structure elucidation of 6-fluoro-3-(piperidin-4-yl)-1H-indole, a heterocyclic compound of interest in contemporary drug discovery. Designed for researchers, medicinal chemists, and analytical scientists, this document moves beyond rote procedural descriptions to offer a rationale-driven narrative, underscoring the "why" behind the "how" in modern structural chemistry.
Introduction and Strategic Overview
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The introduction of a fluorine atom at the 6-position and a piperidinyl moiety at the 3-position can significantly modulate the compound's physicochemical properties, such as metabolic stability and receptor binding affinity.[3][4] The definitive confirmation of the molecular structure of 6-fluoro-3-(piperidin-4-yl)-1H-indole is paramount for its advancement in any drug development pipeline.
The structure elucidation process is a multi-pronged analytical approach, designed to be a self-validating system. We will leverage a synergistic combination of Mass Spectrometry (MS) to determine the molecular mass and fragmentation patterns, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to piece together the atomic connectivity and stereochemistry.
Foundational Analysis: Molecular Formula and Unsaturation
Prior to intricate spectroscopic analysis, the elemental composition is determined. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.
Expected HRMS Data:
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Molecular Formula: C₁₃H₁₅FN₂
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Calculated Monoisotopic Mass: 218.1219 g/mol
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Observed [M+H]⁺: 219.1292 m/z
The molecular formula allows for the calculation of the Degree of Unsaturation (DoU), which provides initial clues about the presence of rings and/or multiple bonds.
DoU Calculation: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 13 + 1 - (15/2) - (1/2) + (2/2) = 8
A DoU of 8 is consistent with the proposed structure, which contains a benzene ring (DoU=4), a pyrrole ring (DoU=1), and a piperidine ring (DoU=1), summing to a bicyclic indole system (DoU=5) and a separate piperidine ring (DoU=1), for a total of 6. The discrepancy arises from the fused nature of the indole ring system. The indole ring itself has a DoU of 5 (4 for the double bonds and 1 for the ring). The piperidine ring has a DoU of 1. The total DoU is therefore 6. The remaining 2 degrees of unsaturation are accounted for by the double bonds within the indole ring system.
Mass Spectrometry: The Molecular Blueprint
Mass spectrometry provides the molecular weight and, through fragmentation analysis, key structural motifs. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.[5]
Experimental Protocol: ESI-MS/MS
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Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
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Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
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MS1 Scan: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.
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MS2 Scan (Fragmentation): Select the [M+H]⁺ ion (m/z 219.1) for collision-induced dissociation (CID) and acquire the product ion spectrum.
Expected Fragmentation Pattern
The piperidinyl-indole linkage is a likely site for fragmentation. Key expected fragments would include the loss of the piperidine ring or fragmentation within the piperidine ring itself.
| m/z (Observed) | Proposed Fragment | Significance |
| 219.1 | [M+H]⁺ | Protonated molecular ion, confirming the molecular weight. |
| 134.1 | [Indole-CH₂]⁺ | Cleavage of the bond between the piperidine ring and the indole C3 position. |
| 86.1 | [Piperidine+H]⁺ | Protonated piperidine ring, confirming this key structural component. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[5] We will utilize ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments like COSY and HSQC.
¹H NMR Spectroscopy
¹H NMR provides information on the number of different types of protons and their connectivity.
Expected Chemical Shifts (in DMSO-d₆, 400 MHz):
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-1 (Indole NH) | ~11.0 | br s | - | 1H | Typical chemical shift for an indole N-H proton, deshielded due to the aromatic ring current and potential for hydrogen bonding.[6] |
| H-2 (Indole) | ~7.2 | d | ~2.5 | 1H | Characteristic shift for the C2 proton of a 3-substituted indole. |
| H-4 (Indole) | ~7.5 | dd | 8.5, 4.5 | 1H | Downfield shift due to proximity to the electron-withdrawing fluorine atom. |
| H-5 (Indole) | ~6.9 | ddd | 8.5, 8.5, 2.0 | 1H | Upfield shift relative to H-4 and H-7 due to the electron-donating effect of the nitrogen. |
| H-7 (Indole) | ~7.3 | dd | 8.5, 2.0 | 1H | Downfield shift due to proximity to the fused benzene ring. |
| H-4' (Piperidine CH) | ~3.0 | m | - | 1H | Methine proton on the piperidine ring, coupled to adjacent CH₂ groups. |
| H-2', H-6' (Piperidine CH₂ - axial) | ~2.8 | m | - | 2H | Axial protons on the piperidine ring, typically shifted downfield compared to equatorial protons.[7] |
| H-2', H-6' (Piperidine CH₂ - equatorial) | ~3.2 | m | - | 2H | Equatorial protons on the piperidine ring.[7] |
| H-3', H-5' (Piperidine CH₂ - axial) | ~1.8 | m | - | 2H | Axial protons on the piperidine ring. |
| H-3', H-5' (Piperidine CH₂ - equatorial) | ~2.0 | m | - | 2H | Equatorial protons on the piperidine ring. |
| Piperidine NH | ~3.5 | br s | - | 1H | The chemical shift of the piperidine NH can vary depending on solvent and concentration. |
¹³C NMR Spectroscopy
¹³C NMR provides information on the carbon framework of the molecule.
Expected Chemical Shifts (in DMSO-d₆, 100 MHz):
| Carbon(s) | Chemical Shift (δ, ppm) | Rationale |
| C-2 (Indole) | ~125 | Typical shift for the C2 carbon in a 3-substituted indole. |
| C-3 (Indole) | ~115 | Shielded carbon due to the attachment of the piperidine ring. |
| C-3a (Indole) | ~128 | Bridgehead carbon. |
| C-4 (Indole) | ~118 | Carbon in the benzene ring of the indole. |
| C-5 (Indole) | ~110 | Carbon in the benzene ring of the indole. |
| C-6 (Indole) | ~160 (d, ¹JCF ≈ 240 Hz) | Carbon directly attached to fluorine, showing a large one-bond coupling constant. |
| C-7 (Indole) | ~120 | Carbon in the benzene ring of the indole. |
| C-7a (Indole) | ~135 | Bridgehead carbon. |
| C-4' (Piperidine CH) | ~35 | Methine carbon of the piperidine ring. |
| C-2', C-6' (Piperidine CH₂) | ~45 | Methylene carbons adjacent to the nitrogen in the piperidine ring. |
| C-3', C-5' (Piperidine CH₂) | ~30 | Methylene carbons in the piperidine ring. |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that will confirm the presence and electronic environment of the fluorine atom.
Expected Chemical Shift: A single resonance is expected in the range of -110 to -125 ppm (relative to CFCl₃), consistent with a fluorine atom attached to an aromatic ring. The signal will likely be a multiplet due to coupling with neighboring aromatic protons.
2D NMR Experiments: Connecting the Dots
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COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We expect to see correlations between adjacent protons on the indole and piperidine rings, confirming their respective spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will be instrumental in definitively assigning the ¹H and ¹³C signals to their respective atoms in the structure.
The Workflow of Structure Elucidation: A Visual Representation
The following diagram illustrates the logical flow of the analytical process, from initial hypothesis to final structure confirmation.
Caption: Workflow for the structure elucidation of 6-fluoro-3-(piperidin-4-yl)-1H-indole.
Conclusion
The structural elucidation of 6-fluoro-3-(piperidin-4-yl)-1H-indole is achieved through a systematic and multi-technique analytical approach. By integrating data from high-resolution mass spectrometry with a suite of one- and two-dimensional NMR experiments, an unambiguous and self-validated structural assignment is made. This rigorous characterization is a critical prerequisite for the further investigation of this compound in a drug discovery and development context.
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